Ethyl 4-methyl-3-(methylthio)benzoate

Description

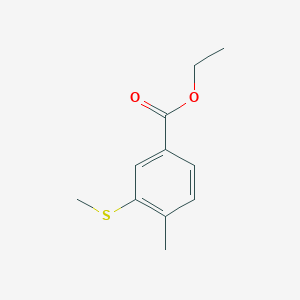

Ethyl 4-methyl-3-(methylthio)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a methyl group at the 4-position and a methylthio (-SMe) group at the 3-position. Benzoate esters are widely utilized as solvents, fragrance components, and pharmaceutical intermediates due to their tunable physicochemical properties and metabolic stability . The methylthio substituent in this compound may enhance its reactivity or binding affinity in biological systems, akin to sulfur-containing aroma compounds in natural products .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

ethyl 4-methyl-3-methylsulfanylbenzoate |

InChI |

InChI=1S/C11H14O2S/c1-4-13-11(12)9-6-5-8(2)10(7-9)14-3/h5-7H,4H2,1-3H3 |

InChI Key |

VHVZRIUUOMMKLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-3-(methylthio)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-methyl-3-(methylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-(methylthio)benzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-methyl-3-(methylthio)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the methylthio group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-methyl-3-(methylthio)benzoate with key analogs, focusing on structural features, applications, and research findings.

Ethyl 3-(Methylthio)Propanoate

- Structure: Ethyl ester with a methylthio group on a propanoate chain.

- Key Properties: Prominent aroma compound in pineapple pulp and core, contributing to fruity and sulfurous notes. Odor activity value (OAV) of 91.21 µg/kg in pulp and 42.67 µg/kg in core, second only to ethyl hexanoate .

- Applications : Critical in food flavoring due to its low odor threshold and high OAV.

Methyl Benzoate

- Structure : Methyl ester of benzoic acid.

- Key Properties :

- Applications : Polymer research, fragrance formulations.

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Ethyl benzoate with a dimethylamino (-NMe₂) group at the 4-position.

- Key Properties: Higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving superior degree of conversion (DC) in polymer matrices . Enhanced physical properties (e.g., tensile strength) in dental materials.

- Applications : Co-initiator in photopolymerizable resins.

Ethyl Benzoate

- Structure : Ethyl ester of benzoic acid.

- Key Properties :

- Applications : Cosmetic formulations, plasticizers.

Ethyl Hexanoate

- Structure: Ethyl ester of hexanoic acid.

- Key Properties: Dominant aroma compound in pineapple (106.21 µg/kg in pulp), though with lower OAV than ethyl 3-(methylthio)propanoate . Imparts sweet, fruity notes but lacks sulfur-derived complexity.

- Applications : Food flavoring, perfumery.

Data Table: Comparative Analysis of this compound and Analogs

Research Findings and Implications

- Sulfur-Containing Esters : The methylthio group in this compound may enhance binding to biological targets, as seen in AQP3 inhibitors with sulfur-containing linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.